

The Distribution of CCL27 Across Human Tissues: A Technical Guide for Researchers

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An In-depth Examination of C-C Motif Chemokine Ligand 27 Expression, Experimental Detection Protocols, and Signaling Pathways

This technical guide provides a comprehensive overview of the expression of C-C Motif Chemokine Ligand 27 (**CCL27**) in various human tissues. Designed for researchers, scientists, and drug development professionals, this document synthesizes quantitative expression data, details key experimental methodologies for **CCL27** detection, and illustrates the associated signaling pathways.

Introduction to CCL27

C-C Motif Chemokine Ligand 27, also known as CTACK (Cutaneous T-cell Attracting Chemokine), is a small cytokine belonging to the CC chemokine family. It plays a crucial role in the homing of memory T-lymphocytes to the skin, thereby mediating T-cell-driven inflammatory responses. **CCL27** exerts its chemotactic effects primarily through its interaction with the G protein-coupled receptor, CCR10. While its expression is most prominent in the skin, **CCL27** is also detected in other tissues, suggesting a broader role in immune surveillance and homeostasis.

Quantitative Expression of CCL27 in Human Tissues

The following tables summarize the quantitative expression of **CCL27** mRNA and protein in a range of normal human tissues, based on data from The Human Protein Atlas.

CCL27 mRNA Expression

Messenger RNA (mRNA) expression levels provide an indication of the transcriptional activity of the **CCL27** gene in different tissues. The data is presented in transcripts per million (TPM).

Tissue	Organ System	RNA Expression (TPM)
Skin	Integumentary	High
Testis	Reproductive	Medium
Placenta	Reproductive	Low
Thymus	Lymphoid	Low
Ovary	Reproductive	Low
Colon	Gastrointestinal	Low
Trachea	Respiratory	Low
Mammary Gland	Reproductive	Low
Brain	Nervous	Very Low

CCL27 Protein Expression

Protein expression data is derived from immunohistochemistry (IHC) staining of normal human tissues. The expression levels are categorized as high, medium, low, or not detected.

Tissue	Organ System	Protein Expression Level	Staining Pattern
Skin	Integumentary	High	Cytoplasmic staining in keratinocytes
Testis	Reproductive	Medium	Cytoplasmic staining in seminiferous duct cells
Placenta	Reproductive	Low	Cytoplasmic staining in trophoblastic cells
Thymus	Lymphoid	Low	Cytoplasmic staining in medullary cells
Ovary	Reproductive	Low	Cytoplasmic staining in stromal cells
Colon	Gastrointestinal	Not Detected	-
Trachea	Respiratory	Not Detected	-
Mammary Gland	Reproductive	Not Detected	-
Brain	Nervous	Not Detected	-

Experimental Protocols for CCL27 Detection

Accurate and reliable detection of **CCL27** is essential for research and clinical applications. This section provides detailed protocols for key experimental techniques.

Immunohistochemistry (IHC) for CCL27 in Paraffin-Embedded Human Skin

This protocol is optimized for the detection of **CCL27** in formalin-fixed, paraffin-embedded (FFPE) human skin sections using the monoclonal antibody clone 124308.[\[1\]](#)

1. Deparaffinization and Rehydration:

- Immerse slides in Xylene (or a xylene substitute) for 2 x 5 minutes.

- Transfer slides to 100% Ethanol for 2 x 3 minutes.
- Transfer slides to 95% Ethanol for 2 x 3 minutes.
- Transfer slides to 70% Ethanol for 2 x 3 minutes.
- Rinse slides in distilled water for 5 minutes.

2. Antigen Retrieval:

- Immerse slides in a 10 mM Sodium Citrate buffer (pH 6.0).
- Heat the solution to 95-100°C for 20 minutes in a water bath or steamer.
- Allow slides to cool in the buffer for 20 minutes at room temperature.
- Rinse slides in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 2 x 5 minutes.

3. Peroxidase Blocking:

- Incubate sections with 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
- Rinse with TBST for 2 x 5 minutes.

4. Blocking:

- Incubate sections with a blocking buffer containing 5% normal goat serum in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

5. Primary Antibody Incubation:

- Dilute the **CCL27** monoclonal antibody (clone 124308) to a concentration of 25 µg/mL in the blocking buffer.[\[1\]](#)
- Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.[\[1\]](#)

6. Secondary Antibody and Detection:

- Rinse slides with TBST for 3 x 5 minutes.
- Incubate with a horseradish peroxidase (HRP)-conjugated goat anti-mouse secondary antibody for 1 hour at room temperature.
- Rinse slides with TBST for 3 x 5 minutes.
- Apply 3,3'-Diaminobenzidine (DAB) substrate and incubate until the desired brown color intensity is reached (typically 1-10 minutes).
- Rinse with distilled water to stop the reaction.

7. Counterstaining and Mounting:

- Counterstain with Hematoxylin for 30-60 seconds.[\[1\]](#)
- Rinse with tap water.
- Dehydrate the sections through graded alcohols and xylene.
- Mount with a permanent mounting medium.

Enzyme-Linked Immunosorbent Assay (ELISA) for Human CCL27

This protocol provides a general framework for a sandwich ELISA to quantify human **CCL27** in tissue homogenates, serum, or plasma.

1. Sample Preparation (Tissue Homogenate):

- Weigh the tissue sample and add ice-cold RIPA buffer with protease inhibitors.
- Homogenize the tissue using a mechanical homogenizer.
- Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the total protein concentration using a BCA or Bradford assay.

2. ELISA Procedure:

- Coat a 96-well microplate with a capture antibody specific for human **CCL27** and incubate overnight at 4°C.
- Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
- Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
- Wash the plate three times.
- Add standards and samples (diluted in blocking buffer) to the wells and incubate for 2 hours at room temperature.
- Wash the plate three times.
- Add a biotinylated detection antibody specific for human **CCL27** and incubate for 1-2 hours at room temperature.
- Wash the plate three times.
- Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
- Wash the plate five times.

- Add a substrate solution (e.g., TMB) and incubate for 15-30 minutes at room temperature in the dark.
- Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
- Read the absorbance at 450 nm using a microplate reader.

Quantitative Real-Time PCR (RT-qPCR) for CCL27 mRNA

This protocol outlines the steps for quantifying **CCL27** mRNA expression in tissue samples.

1. RNA Extraction:

- Extract total RNA from tissue samples using a commercial RNA extraction kit according to the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

2. cDNA Synthesis:

- Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

3. qPCR Reaction:

- Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for **CCL27**, and a suitable qPCR master mix (e.g., SYBR Green).
- Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
- Perform the qPCR reaction using a real-time PCR system with the following typical cycling conditions:
 - Initial denaturation: 95°C for 10 minutes.
 - 40 cycles of:
 - Denaturation: 95°C for 15 seconds.
 - Annealing/Extension: 60°C for 60 seconds.
 - Perform a melt curve analysis to verify the specificity of the amplified product.

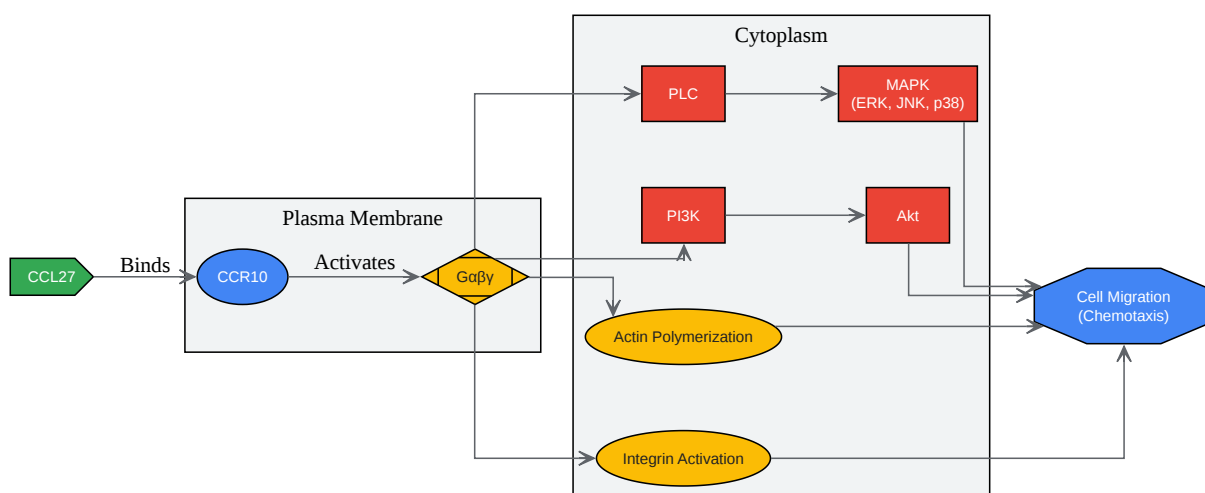
4. Data Analysis:

- Calculate the relative expression of **CCL27** mRNA using the $\Delta\Delta C_t$ method, normalizing to the housekeeping gene.

Signaling Pathways and Visualizations

CCL27-CCR10 Signaling Pathway

The binding of **CCL27** to its receptor, CCR10, on the surface of T-lymphocytes initiates a signaling cascade that leads to chemotaxis. This process is mediated by heterotrimeric G-proteins.

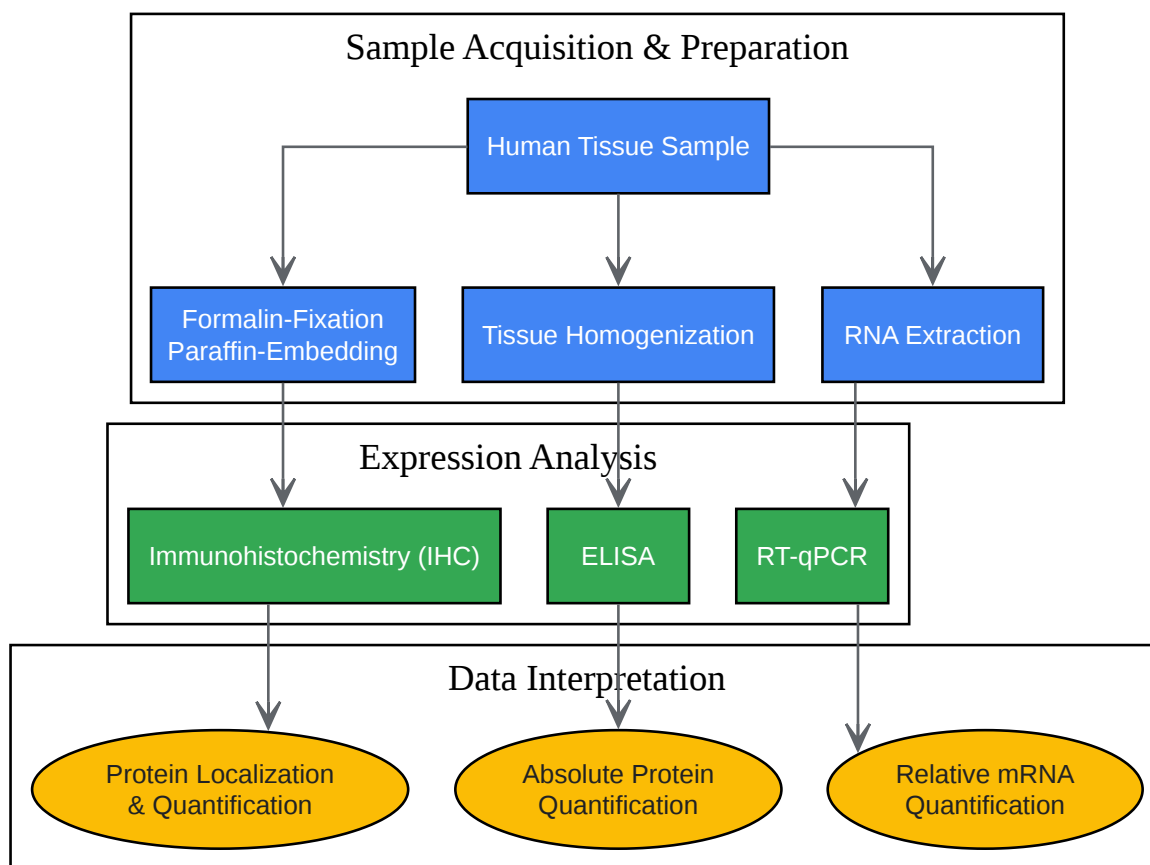


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Caption: **CCL27-CCR10** signaling cascade leading to T-cell chemotaxis.

Experimental Workflow for CCL27 Expression Analysis

The following diagram illustrates a typical workflow for analyzing **CCL27** expression in tissue samples.



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Caption: Workflow for analyzing **CCL27** expression in human tissues.

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References

- 1. CCL27 Monoclonal Antibody (124308) (MA5-23862) [thermofisher.com]
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